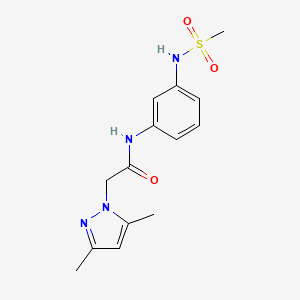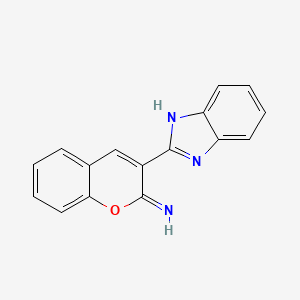![molecular formula C18H22ClN3O B6577728 1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea CAS No. 1207054-96-3](/img/structure/B6577728.png)
1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry. The molecule also contains a chlorophenyl group and a dimethylaminophenyl group, both of which are attached to the urea group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group, the chlorophenyl group, and the dimethylaminophenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the urea group might suggest that this compound can form hydrogen bonds, which could influence its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Inhibitory Activity Against Human Soluble Epoxide Hydrolase (sEH)
The compound was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . Here’s why it’s relevant:
- Potent Inhibitors : 1,3-disubstituted ureas containing lipophilic moieties (such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl) are potent sEH inhibitors active in nanomolar concentrations .
Green Synthesis and Antimicrobial Activities
Another avenue of research involves the green synthesis of related compounds. For instance, a simple, convenient, and environmentally friendly synthesis of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl) piperazine derivatives has been explored. These derivatives exhibit antimicrobial activities .
Radical Approach for Alkene Hydromethylation
In a different context, the compound’s radical approach has been investigated for catalytic protodeboronation of alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it has potential therapeutic applications, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it has potential industrial applications, future research might focus on optimizing its synthesis and exploring its properties .
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
Its predicted properties include a boiling point of 354.9±27.0 °C, a density of 1.318±0.06 g/cm3, and a pKa of 13.89±0.70 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may induce conformational changes in its targets, leading to altered cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state, determined by its pKa and the environmental pH, can affect its absorption and distribution .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)17-10-8-14(9-11-17)5-4-12-20-18(23)21-16-7-3-6-15(19)13-16/h3,6-11,13H,4-5,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZOPAKUAXMUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B6577707.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)


![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)